molecular formula C7H5ClI2O B8125268 4-Chloro-2,6-diiodo-3-methylphenol

4-Chloro-2,6-diiodo-3-methylphenol

Cat. No.: B8125268
M. Wt: 394.37 g/mol
InChI Key: VLPWCDLUDNAVAU-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diiodo-3-methylphenol is a halogenated phenol compound characterized by the presence of chlorine and iodine atoms on the benzene ring along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-diiodo-3-methylphenol typically involves the iodination and chlorination of 3-methylphenol. The reaction conditions include the use of iodine and chlorine in the presence of a suitable catalyst, such as ferric chloride, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-diiodo-3-methylphenol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at the positions occupied by chlorine and iodine atoms, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Reducing agents such as zinc dust, hydrogen gas, and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: 4-Chloro-2,6-diiodo-3-methylbenzoic acid.

  • Reduction products: 4-Chloro-2,6-dimethylphenol.

  • Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

4-Chloro-2,6-diiodo-3-methylphenol has several applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2,6-diiodo-3-methylphenol exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

4-Chloro-2,6-diiodo-3-methylphenol is unique due to its specific combination of halogen atoms and the methyl group on the phenol ring. Similar compounds include:

  • 4-Chloro-2,6-dimethylphenol: Similar structure but lacks iodine atoms.

  • 2,6-Diiodo-3-methylphenol: Lacks chlorine atom.

  • 4-Chloro-3-methylphenol: Lacks iodine atoms.

Properties

IUPAC Name

4-chloro-2,6-diiodo-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClI2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPWCDLUDNAVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Cl)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClI2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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